N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Description
N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C21H14N4O2S2 and its molecular weight is 418.49. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For example, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it can be inferred that multiple pathways may be affected . For instance, the inhibition of COX-1 would affect the synthesis of prostaglandins, leading to anti-inflammatory effects .
Pharmacokinetics
The solubility of a compound in water, alcohol, and ether, as well as its specific gravity and boiling point, can influence its bioavailability .
Result of Action
Thiazole derivatives have been found to exhibit a range of effects, including anti-inflammatory activity comparable to that of standard ibuprofen .
Properties
IUPAC Name |
N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O2S2/c1-12-2-7-16-17(10-12)29-19(24-16)13-3-5-14(6-4-13)23-18(26)15-11-22-21-25(20(15)27)8-9-28-21/h2-11H,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNFYZIOKJWZPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CN=C5N(C4=O)C=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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